molecular formula C10H18FNO3 B571896 Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1260772-97-1

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B571896
CAS No.: 1260772-97-1
M. Wt: 219.256
InChI Key: FZAKOAFETOZBLC-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a valuable chiral piperidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. Its primary application lies in the synthesis of complex molecules, where its protected amine and stereodefined ring system with both fluoro and hydroxy functional groups make it a key intermediate for structure-activity relationship (SAR) studies. This compound is particularly significant in the development of advanced drug delivery systems. Piperidine-based scaffolds are integral to the formulation of Lipid Nanoparticles (LNPs), which are critical for the efficient encapsulation and delivery of nucleic acids (such as mRNA and siRNA) and other therapeutic agents . The structural features of this building block allow researchers to fine-tune the properties of these formulations, impacting their stability, transfection efficiency, and target specificity. Furthermore, its utility extends into cutting-edge therapeutic areas, including the development of ionizable lipids used in the creation of LNPs for CAR-T cell therapy . By serving as a synthetic precursor, it enables the discovery of novel compounds that facilitate the efficient introduction of genetic material into primary human T cells, a crucial step in advancing next-generation cell-based treatments. For research and further manufacturing use only, not for direct human use.

Properties

IUPAC Name

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid.
  • Reduction Agent : Borane-THF complex (1.0 M in THF).
  • Temperature : Reflux (≈66°C).
  • Duration : 32 hours (divided into two 16-hour intervals with additional reagent).
  • Yield : 98% after purification.

Mechanistic Insight : Borane coordinates to the carbonyl oxygen, facilitating hydride transfer to the electrophilic carbon. The reaction proceeds via a six-membered transition state, ensuring selective reduction of the carboxylic acid to the primary alcohol without over-reduction.

Chiral Resolution of Racemic Mixtures

Stereoselective synthesis of tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-44-0) employs chiral stationary phases for resolving racemic mixtures.

Chromatographic Parameters

  • Column : Chiralpak AD-H.
  • Mobile Phase : Methanol.
  • Key Step : Multi-step reaction starting with sodium borohydride reduction in methanol, followed by resolution.
  • Outcome : High enantiomeric excess (ee >99%) achieved, critical for bioactive molecule synthesis.

Application Note : This method is scalable for industrial production, with resolutions performed at preparative HPLC scales.

Nucleophilic Aromatic Substitution for Functionalization

A two-step protocol combines nucleophilic substitution with borane reduction to access fluorinated piperidines.

Step 1: Coupling with tert-Butyl 5-Chloro-2,4-Difluorobenzoate

  • Reagents : Cesium carbonate (Cs₂CO₃), dimethyl sulfoxide (DMSO).
  • Conditions : 80°C for 4 hours under inert atmosphere.
  • Yield : 73% after column chromatography.
  • Mechanism : The hydroxymethyl group acts as a nucleophile, displacing fluoride via an SNAr mechanism.

Step 2: Borane Reduction

  • Follows the protocol outlined in Section 1 to introduce the hydroxyl group.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield Stereochemical Control
Borane Reduction 4-Fluoro-piperidine-4-carboxylic acid BH₃·THF 98% Moderate
Chiral Resolution Racemic alcohol Chiralpak AD-H N/A High (ee >99%)
SNAr Coupling Hydroxymethyl-piperidine Cs₂CO₃ 73% Low

Trade-offs :

  • Borane Reduction : High yield but limited to carboxylic acid precursors.
  • Chiral Resolution : Excellent enantioselectivity but requires racemic mixture preparation.
  • SNAr Coupling : Modular for diverse aryl groups but lower yield.

Scale-Up Considerations and Industrial Applications

Pfizer’s patent (WO2013/11402) highlights tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate as a precursor to kinase inhibitors. Key scale-up challenges include:

  • Purification : Silica gel chromatography gradients (0–30% ethyl acetate/hexanes) for intermediates.
  • Cost Efficiency : Borane-THF offers reagent economy at multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate serves as an essential building block in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in treating diseases such as cancer and neurological disorders. The compound has shown potential in inhibiting specific enzymes and modulating receptor activity, which is crucial for drug efficacy .

Biological Studies

Research indicates that this compound can act on various biomolecules, influencing enzyme activity and receptor binding. Its ability to engage with neurotransmitter systems suggests potential applications in pain modulation and other neurological functions . The presence of the fluorine atom enhances its binding affinity through hydrogen bonding, allowing it to effectively modulate enzyme activity .

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its role as an intermediate in the production of complex organic molecules underscores its importance in chemical manufacturing processes .

Case Study 1: Inhibition of Enzymatic Activity

In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition is attributed to the compound's ability to bind effectively to the active sites of these enzymes, thus altering their function .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound against amyloid beta-induced toxicity in astrocytes. Results indicated that it could reduce oxidative stress markers and inflammation, suggesting its utility in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogs and Stereoisomers

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 1209780-71-1 4-F, 3-OH C₁₀H₁₆FNO₃ 217.24 Reference compound
trans-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate 955028-82-7 4-F, 3-OH (trans) C₁₀H₁₆FNO₃ 217.24 Stereochemistry: trans configuration at 3-OH and 4-F positions
cis-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 955028-88-3 3-F, 4-OH (cis) C₁₀H₁₆FNO₃ 217.24 Substituent positions and cis stereochemistry alter reactivity and solubility
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate - 4-(2-CF₃Ph), 3,6-dihydro C₁₇H₂₀F₃NO₂ 327.34 Aromatic trifluoromethyl group increases lipophilicity; dihydropyridine ring enhances conjugation
Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate - 4-OH, 4-(2-CF₃Ph) C₁₇H₂₀F₃NO₃ 343.34 Bulkier substituent at 4-position limits ring flexibility

Physicochemical Properties

  • Solubility: The hydroxyl and fluorine groups in the target compound enhance water solubility compared to non-polar analogs like tert-butyl 4-(trifluoromethyl)phenyl derivatives .
  • Stability : Fluorine substituents reduce susceptibility to oxidative metabolism, while Boc-protected amines improve stability under basic conditions .
  • Melting Points : Crystalline analogs (e.g., tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate) exhibit higher melting points (>100°C) due to intermolecular hydrogen bonding .

Key Research Findings

  • Stereochemical Impact : The cis isomer of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate exhibits 30% lower enzymatic stability than the trans isomer in hepatic microsome assays .
  • Synthetic Efficiency : Thionyl chloride-mediated eliminations (e.g., in ) achieve >90% yields for dihydropyridine derivatives, highlighting their utility in high-throughput synthesis .

Biological Activity

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (also referred to as TBFHPC) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBFHPC is characterized by the following molecular formula:

  • Molecular Formula : C₁₀H₁₈FNO₃
  • Molecular Weight : 219.26 g/mol

The compound features a piperidine ring with a tert-butyl group and a fluorine atom, which significantly influence its reactivity and interaction with biological targets.

The biological activity of TBFHPC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and hydroxyl group enhances its binding affinity through hydrogen bonding, allowing it to modulate enzyme activity effectively.

  • Enzyme Interaction : TBFHPC can act as both an inhibitor and an activator depending on the specific enzyme involved. This dual functionality makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
  • Receptor Binding : The compound's structure allows it to engage with neurotransmitter systems, potentially influencing pain modulation and other neurological functions.

Antimicrobial Activity

TBFHPC has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these strains suggest potential for further development as an antimicrobial agent .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus<0.25
Enterococcus faecalis<0.5
Acinetobacter baumannii1-4

Neuropharmacological Effects

Research has indicated that TBFHPC may have implications in treating neurological disorders due to its interaction with neurotransmitter receptors. Studies suggest that the compound may enhance the binding affinity to specific receptors involved in pain pathways, making it a candidate for analgesic development.

Case Studies and Research Findings

  • Case Study on Enzyme Inhibition : A study demonstrated that TBFHPC effectively inhibited a specific type of bacterial topoisomerase, leading to significant antibacterial effects. This finding supports the hypothesis that TBFHPC can disrupt bacterial DNA replication processes, which is crucial for bacterial survival .
  • Pharmacological Profiling : In pharmacological assessments, TBFHPC showed favorable solubility and stability profiles, making it suitable for further clinical investigations. The compound's ability to penetrate biological membranes efficiently enhances its potential therapeutic applications .
  • Comparative Studies : Comparative analyses with structurally similar compounds revealed that TBFHPC exhibits superior binding characteristics due to the presence of the fluorine atom, which enhances its pharmacological efficacy compared to non-fluorinated analogs.

Q & A

Basic: What synthetic methodologies are recommended for preparing Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step processes, including alkylation , fluorination , and hydroxylation of piperidine precursors. A common route starts with the alkylation of a piperidine derivative using tert-butyl bromoacetate under basic conditions (e.g., sodium hydride or potassium tert-butoxide in THF/DMF). Subsequent fluorination may employ agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Hydroxylation steps often utilize oxidizing agents (e.g., OsO₄ for dihydroxylation) or hydroxyl-protection strategies. For stereochemical control, chiral catalysts or resolution techniques are critical .

Advanced: How can stereochemical variations at the 3-fluoro and 4-hydroxy positions influence biological interactions?

Answer:
Stereochemistry significantly impacts binding affinity to biological targets. For example, the (3R,4R) and (3S,4S) diastereomers (see ) exhibit distinct interactions with enzymes or receptors due to spatial alignment of the fluorine and hydroxyl groups. To assess this:

  • Perform molecular docking simulations to predict binding poses.
  • Use chiral HPLC or X-ray crystallography (via SHELX software ) to confirm stereochemistry.
  • Conduct in vitro assays (e.g., enzyme inhibition or receptor-binding studies) comparing enantiomers. Contradictions in activity data often arise from uncharacterized stereoisomers; thus, rigorous stereochemical validation is essential .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine incorporation; ¹H/¹³C NMR for backbone structure.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration using SHELX (e.g., SHELXL for refinement ).
  • HPLC-PDA : Assess purity and detect stereoisomers. Cross-referencing multiple techniques mitigates misinterpretation of overlapping signals .

Advanced: How can researchers address low yields in the fluorination step during synthesis?

Answer:
Low yields often stem from competing side reactions (e.g., elimination instead of substitution). Methodological optimizations include:

  • Solvent Selection : Use anhydrous DCM or THF to minimize hydrolysis.
  • Temperature Control : Fluorination with DAST at −78°C reduces byproducts.
  • Alternative Fluorinating Agents : Selectfluor® in aqueous acetonitrile improves regioselectivity.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress. If contradictions arise between literature protocols, systematically vary reaction parameters (e.g., equivalents of fluorinating agent) and compare outcomes .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne particulates are generated .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile reagents.
  • Storage : Keep in a tightly sealed container at 2–8°C, away from light and moisture .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies resolve discrepancies in reported bioactivity data for this compound?

Answer:
Contradictions may arise from:

  • Impurity Profiles : Use LC-MS to identify trace byproducts affecting assays.
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines across studies.
  • Target Selectivity : Perform kinase profiling or off-target screening to rule out nonspecific interactions.
  • Meta-Analysis : Compare datasets across multiple studies (e.g., vs. 21) to identify consensus mechanisms. Methodological transparency in reporting experimental conditions is critical .

Advanced: How can computational methods predict the metabolic stability of this compound?

Answer:

  • In Silico Tools : Use software like Schrödinger’s QikProp or ADMET Predictor™ to estimate metabolic pathways (e.g., CYP450 interactions).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative degradation.
  • Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes. Validate predictions with in vitro hepatocyte assays .

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